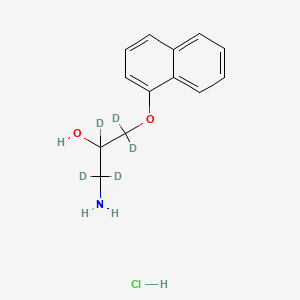
Nor Propranolol-d7 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nor Propranolol-d7 Hydrochloride is a deuterated form of Nor Propranolol, a derivative of Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The deuterated version, this compound, is primarily used in scientific research due to its stable isotope labeling, which aids in the study of pharmacokinetics and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nor Propranolol-d7 Hydrochloride involves the deuteration of Nor Propranolol. The process typically includes the following steps:
Starting Material: The synthesis begins with the preparation of Nor Propranolol.
Deuteration: The hydrogen atoms in Nor Propranolol are replaced with deuterium atoms. This is achieved using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium.
Hydrochloride Formation: The final step involves the conversion of the deuterated compound to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis techniques to improve efficiency and reduce by-products .
化学反応の分析
Types of Reactions: Nor Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
科学的研究の応用
Nor Propranolol-d7 Hydrochloride is extensively used in scientific research due to its unique properties:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Helps in tracing metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into drug interactions and stability.
Biological Studies: Used in studies related to cardiovascular diseases, anxiety disorders, and other medical conditions.
作用機序
Nor Propranolol-d7 Hydrochloride exerts its effects by blocking beta-adrenergic receptors. This action leads to:
Vasoconstriction: Narrowing of blood vessels.
Inhibition of Angiogenic Factors: Reduction in factors like vascular endothelial growth factor (VEGF).
Induction of Apoptosis: Promotes programmed cell death in endothelial cells.
Downregulation of Pathways: Reduces the activity of pathways involved in cell proliferation and survival.
類似化合物との比較
Propranolol: The parent compound, used widely in clinical settings.
Propranolol-d7: Another deuterated form used for similar research purposes.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Uniqueness: Nor Propranolol-d7 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in research applications. Its deuterated form allows for more precise tracking in metabolic studies and offers greater stability compared to non-deuterated analogs .
特性
IUPAC Name |
1-amino-1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H/i8D2,9D2,11D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMLNOYFLVRBEG-KNWWABDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678702 |
Source


|
| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-85-1 |
Source


|
| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)











